![molecular formula C20H28FN3O3 B6058288 methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6058288.png)
methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate
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Overview
Description
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, also known as MFPB, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been shown to have high affinity and selectivity for the sigma-1 receptor, a protein that is involved in various physiological processes, including calcium signaling, cell survival, and neurotransmitter release. methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been used as a tool compound to study the role of sigma-1 receptors in various cellular and physiological processes.
Mechanism of Action
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate acts as a selective agonist of the sigma-1 receptor, which is a chaperone protein that is involved in the regulation of various cellular processes. Activation of the sigma-1 receptor by methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate leads to the modulation of calcium signaling, which in turn affects various physiological processes, including neurotransmitter release, cell survival, and neuronal plasticity.
Biochemical and Physiological Effects:
methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of neurotransmitter release, and the promotion of neuronal survival and plasticity. It has also been shown to have potential neuroprotective effects in various models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate has several advantages for lab experiments, including its high affinity and selectivity for the sigma-1 receptor, its ability to modulate calcium signaling, and its potential neuroprotective effects. However, methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, the development of more selective and potent sigma-1 receptor agonists, and the exploration of its potential synergistic effects with other drugs. Further studies are also needed to fully understand the mechanism of action of methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate and its potential limitations and side effects.
Conclusion:
In conclusion, Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, or methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate, is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. Its high affinity and selectivity for the sigma-1 receptor, its ability to modulate calcium signaling, and its potential neuroprotective effects make it a promising tool compound for the study of various physiological and cellular processes. However, further studies are needed to fully understand its mechanism of action and its potential limitations and side effects.
Synthesis Methods
The synthesis of methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with 1-piperidinyl-3-bromopropane and methyl 4-oxobutanoate. The final product is obtained after purification through column chromatography.
properties
IUPAC Name |
methyl 4-[3-[4-(4-fluorophenyl)piperazin-1-yl]piperidin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O3/c1-27-20(26)9-8-19(25)24-10-2-3-18(15-24)23-13-11-22(12-14-23)17-6-4-16(21)5-7-17/h4-7,18H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGKPCLFKTXHPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)N1CCCC(C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-4-oxobutanoate |
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